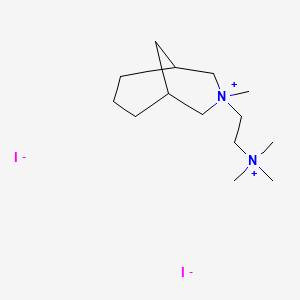
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound with the molecular formula C14H30I2N2. This compound is known for its unique bicyclic structure and is commonly used in various scientific research applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide typically involves the quaternization of 3-azabicyclo(3.3.1)nonane derivatives with methyl iodide. The reaction conditions often include the use of polar solvents to facilitate the reaction. The presence of electron-withdrawing or electron-donating groups in the substrate can significantly affect the yield of the target product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale quaternization reactions under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide involves its interaction with molecular targets through its quaternary ammonium center. This interaction can affect various biochemical pathways and molecular processes, depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Azoniabicyclo(3.3.1)nonane derivatives: These compounds share a similar bicyclic structure but differ in their substituents and functional groups.
Quaternary ammonium compounds: Other quaternary ammonium compounds with different alkyl or aryl groups can be compared based on their chemical properties and applications.
Uniqueness
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide is unique due to its specific bicyclic structure and the presence of both a quaternary ammonium center and iodide ions.
Propiedades
Número CAS |
64058-06-6 |
|---|---|
Fórmula molecular |
C14H30I2N2 |
Peso molecular |
480.21 g/mol |
Nombre IUPAC |
trimethyl-[2-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N2.2HI/c1-15(2,3)8-9-16(4)11-13-6-5-7-14(10-13)12-16;;/h13-14H,5-12H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
IGVCNYSLCSHUBO-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CC2CCCC(C2)C1)CC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


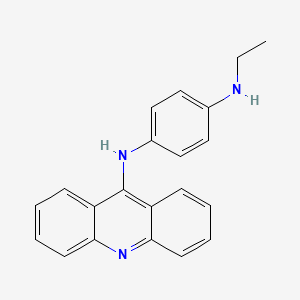
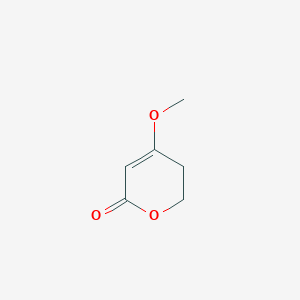
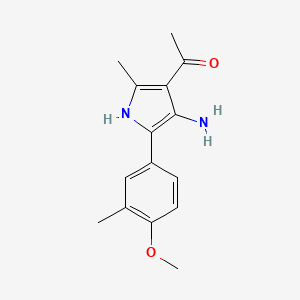

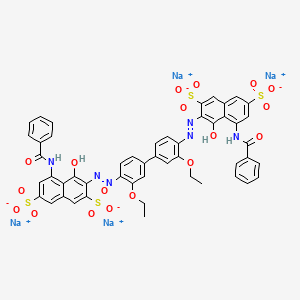



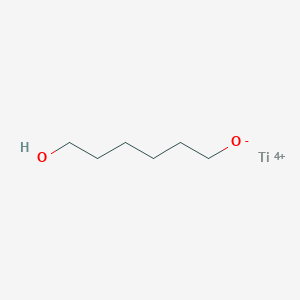

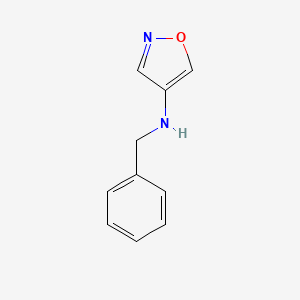

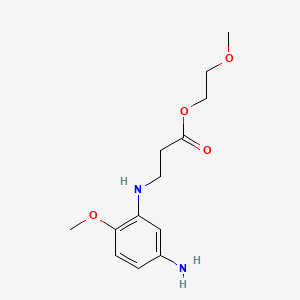
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
